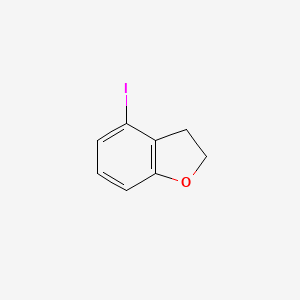
Chlororuthenium;cyclopentane;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Chlororuthenium;cyclopentane;triphenylphosphane was first reported in 1969 when it was prepared by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene . The synthetic route involves heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows: [ \text{RuCl}_2(\text{PPh}_3)_3 + \text{C}_5\text{H}_6 \rightarrow \text{RuCl}(\text{PPh}_3)_3(\text{C}_5\text{H}_5) + \text{HCl} ]
Analyse Des Réactions Chimiques
Chlororuthenium;cyclopentane;triphenylphosphane undergoes a variety of reactions, often involving the substitution of the chloride ligand . Some notable reactions include:
With phenylacetylene: It forms the phenyl vinylidene complex[ (\text{C}_5\text{H}_5)(\text{PPh}_3)_2\text{RuCl} + \text{HC}_2\text{Ph} + \text{NH}_4[\text{PF}_6] \rightarrow [\text{Ru}(\text{C:CHPh})(\text{PPh}_3)_2(\text{C}_5\text{H}_5)][\text{PF}_6] + \text{NH}_4\text{Cl} ]
With carbon monoxide: It forms a chiral compound[ (\text{C}_5\text{H}_5)(\text{PPh}_3)_2\text{RuCl} + \text{CO} \rightarrow (\text{C}_5\text{H}_5)(\text{PPh}_3)(\text{CO})\text{RuCl} + \text{PPh}_3 ]
Conversion to hydride: [ (\text{C}_5\text{H}_5)(\text{PPh}_3)_2\text{RuCl} + \text{NaOMe} \rightarrow (\text{C}_5\text{H}_5)(\text{PPh}_3)_2\text{RuH} + \text{NaCl} + \text{CH}_2\text{O} ]
Applications De Recherche Scientifique
Chlororuthenium;cyclopentane;triphenylphosphane serves as a catalyst for a variety of specialized reactions. For example, in the presence of ammonium hexafluorophosphate, it catalyzes the isomerization of allylic alcohols to the corresponding saturated carbonyls . It is also used in the synthesis of phenyl vinylidene complexes and chiral compounds, which have applications in organic synthesis and catalysis .
Mécanisme D'action
The mechanism by which Chlororuthenium;cyclopentane;triphenylphosphane exerts its effects involves the substitution of the chloride ligand and the formation of various complexes. These complexes can undergo further reactions, such as isomerization and hydride formation, which are essential in catalytic processes . The molecular targets include phenylacetylene and carbon monoxide, which interact with the ruthenium center to form new compounds .
Comparaison Avec Des Composés Similaires
Chlororuthenium;cyclopentane;triphenylphosphane is unique due to its stability and versatility in catalytic applications. Similar compounds include:
Tris(acetonitrile)cyclopentadienylruthenium hexafluorophosphate: This compound has three labile acetonitrile ligands and is used in similar catalytic processes.
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II): This compound is closely related and shares similar properties and applications.
Propriétés
IUPAC Name |
chlororuthenium;cyclopentane;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C5H10.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H2;1H;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOHBGVDYMJYLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40ClP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32993-05-8 |
Source


|
| Record name | Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)

![2-[[4-[4-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8053618.png)







